![molecular formula C23H27N3O3 B4849770 N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B4849770.png)
N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide
Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide, also known as GW9508, is a synthetic compound that acts as an agonist for the G-protein-coupled receptor 40 (GPR40). This receptor is expressed in pancreatic islet cells and plays a role in insulin secretion, making GW9508 a potential therapeutic agent for diabetes.
Mechanism of Action
N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide acts as an agonist for the GPR40 receptor, which is expressed in pancreatic islet cells. Activation of this receptor leads to an increase in intracellular calcium levels, which in turn stimulates insulin secretion. N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide has also been shown to activate other signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which may contribute to its physiological effects.
Biochemical and physiological effects:
N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide has been shown to increase insulin secretion in vitro and in vivo, making it a potential therapeutic agent for diabetes. It has also been shown to improve glucose tolerance and increase insulin sensitivity in animal models. In addition, N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide has been shown to have anti-inflammatory effects and may play a role in the regulation of lipid metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide in lab experiments is its specificity for the GPR40 receptor, which allows for the study of this receptor and its physiological effects in isolation. However, one limitation is that N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide may not accurately represent the effects of endogenous ligands on the receptor, as it is a synthetic compound.
Future Directions
1. Further investigation of the physiological effects of GPR40 activation by N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide, particularly in relation to glucose and lipid metabolism.
2. Development of more potent and selective GPR40 agonists for use as therapeutic agents for diabetes.
3. Investigation of the effects of long-term GPR40 activation on insulin secretion and glucose metabolism.
4. Study of the potential role of GPR40 in other physiological processes, such as inflammation and cardiovascular disease.
5. Investigation of the effects of GPR40 activation on other signaling pathways, such as the ERK pathway.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide has been widely used in scientific research to study the GPR40 receptor and its role in insulin secretion. It has been shown to increase insulin secretion in vitro and in vivo, making it a potential therapeutic agent for diabetes. N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide has also been used to study the effects of GPR40 activation on other physiological processes, such as glucose metabolism, lipid metabolism, and inflammation.
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N'-(4-pentoxyphenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-2-3-6-15-29-19-11-9-18(10-12-19)26-23(28)22(27)24-14-13-17-16-25-21-8-5-4-7-20(17)21/h4-5,7-12,16,25H,2-3,6,13-15H2,1H3,(H,24,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXQKIZRSFPNPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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